Structural Differentiation: 4-Methylamino Substituent Versus Unsubstituted and 4-Chloro Picolinamide Impurities
N-Methyl-4-(methylamino)picolinamide bears a hydrogen-bond-donating methylamino group (–NHCH3) at the pyridine 4-position, in contrast to the unsubstituted N-methylpicolinamide (CAS 6144-78-1, which carries only a hydrogen at position 4) and the 4-chloro analog (CAS 882167-77-3, which carries an electron-withdrawing chlorine). This substitution difference is quantitatively reflected in the hydrogen bond donor count: 2 for the target compound versus 1 for N-methylpicolinamide [1], and in the topological polar surface area (tPSA): 54 Ų for the target compound [2] versus approximately 42 Ų for N-methylpicolinamide (computed). The presence of the 4-methylamino group also increases the molecular weight to 165.19 g/mol compared with 136.15 g/mol for N-methylpicolinamide , and alters the LogP to 0.4 (XLogP3-AA) [2], affecting both reversed-phase chromatographic retention and ionization efficiency in LC-MS detection [3].
| Evidence Dimension | Molecular weight (MW) and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW = 165.19 g/mol; H-bond donors = 2; tPSA = 54 Ų; XLogP3-AA = 0.4 |
| Comparator Or Baseline | N-Methylpicolinamide (CAS 6144-78-1): MW = 136.15 g/mol; H-bond donors = 1; tPSA ≈ 42 Ų (computed) |
| Quantified Difference | ΔMW = +29.04 g/mol (+21.3% higher); ΔH-bond donors = +1; ΔtPSA ≈ +12 Ų |
| Conditions | Computed physicochemical descriptors; PubChem 2.2 (2025 release) and CymitQuimica vendor specification |
Why This Matters
A 21.3% higher molecular weight and an additional hydrogen bond donor directly impact chromatographic retention time and MS ionization, meaning this impurity cannot be used interchangeably with simpler picolinamide impurities in validated HPLC or LC-MS methods without method re-validation.
- [1] PubChem. N-methyl-4-(methylamino)pyridine-2-carboxamide. Computed Descriptors: Hydrogen Bond Donor Count = 2. CID 43517738. View Source
- [2] PubChem. N-methyl-4-(methylamino)pyridine-2-carboxamide. Computed Properties: XLogP3-AA = 0.4; Topological Polar Surface Area = 54 Ų. CID 43517738. View Source
- [3] Bhupatiraju, R.V. et al. Green Analytical Approach for HPLC Method Development for Quantification of Sorafenib and Its Pharmacopeia Impurities. Separation Science Plus, 2024. Method: ODS-AQ YMC column, 10 mM ammonium formate pH 3.4 / ethanol gradient, 246 nm detection. View Source
